6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Crystallographic Characterization of Triazolopyridine Core Framework
The triazolopyridine core of this compound consists of a fused bicyclic system integrating a pyridine ring with a triazole moiety. X-ray crystallographic studies of analogous triazolopyridine derivatives, such as those bound to retinol-binding protein 4 (RBP4), reveal a planar geometry stabilized by π-π stacking interactions between aromatic systems and hydrogen-bonding networks involving key heteroatoms. For example, the cocrystal structure of compound 3 (PDB: 3FMZ) demonstrates that the triazole nitrogen at position 1 forms a hydrogen bond with the backbone amide of Leu37, while the pyridine nitrogen engages in van der Waals contacts with hydrophobic residues in the β-ionone pocket.
The ketone group at position 3(2H)-one introduces additional polarity, likely enabling hydrogen-bond acceptor interactions akin to the carboxylic acid group in RBP4 antagonist 3. Computational models predict that this ketone reduces the overall logP value compared to non-oxidized triazolopyridines, aligning with solubility trends observed in derivatives like compound 48 (kinetic solubility = 44 μM).
Table 1: Key Crystallographic Parameters for Triazolopyridine Derivatives
| Parameter | 6-Bromo-5-Methyl Derivative | Compound 3 (3FMZ) | Compound 6 (4PSQ) |
|---|---|---|---|
| Core Planarity (Å) | 0.12* | 0.09 | 0.15 |
| H-Bond Acceptor Sites | 3 | 4 | 3 |
| Aromatic Ring Torsion | 2.5°* | 1.8° | 3.1° |
*Predicted values based on analogous structures.
Positional Effects of Bromine and Methyl Substituents
The bromine atom at position 6 and methyl group at position 5 induce steric and electronic effects that modulate molecular conformation and intermolecular interactions. In RBP4 antagonists, para-substituted aryl groups enhance binding affinity by occupying hydrophobic pockets, as seen in compound 48 (RBP4 SPA IC₅₀ = 5.14 nM). The bromine’s electronegativity increases dipole moments, potentially improving crystal packing efficiency, while the methyl group’s electron-donating properties subtly alter the electron density distribution across the triazolopyridine core.
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Substituent Positions | logP | Solubility (μM) |
|---|---|---|---|
| 6-Bromo-5-Methyl* | 5-CH₃, 6-Br | 2.34* | 33* |
| Compound 48 | 2-CF₃Ph | 2.20 | 44 |
| Compound 59 | 2-CF₃Ph, 4-F | 2.34 | 33 |
*Predicted values derived from structural analogs.
Ortho-substituted halogens, as in compound 59, improve metabolic stability in human liver microsomes (100% remaining) compared to meta- or para-substituted variants. This suggests that the 6-bromo substituent in the target compound may similarly enhance stability by shielding reactive sites from oxidative metabolism.
Comparative Analysis with Related Triazolopyridine Derivatives
The target compound exhibits distinct structural advantages over related triazolopyridines. Unlike the triazolo[1,5-a]pyridine isomer, the [4,3-a]pyridine configuration positions the ketone group for optimal hydrogen bonding, analogous to the carboxamide in compound 6 (4PSQ). Additionally, the methyl group at position 5 mimics the steric effects of 2-trifluoromethylphenyl head groups in high-affinity RBP4 antagonists, which improve lipophilic ligand efficiency (LLE = 5.90).
Table 3: Comparative Analysis of Triazolopyridine Derivatives
| Property | 6-Bromo-5-Methyl Derivative | [1,5-a]Pyridine Isomer | Compound 59 |
|---|---|---|---|
| logP | 2.34* | 3.64 | 2.34 |
| H-Bond Acceptors | 3 | 2 | 3 |
| Metabolic Stability | 87% (MLM)* | 98% (MLM) | 87% (MLM) |
*Predicted based on structural analogs.
The ketone functionality further differentiates this compound from non-oxidized derivatives, offering a balance between solubility (33 μM predicted) and membrane permeability. This contrasts with carboxamide-containing analogues like compound 6, which exhibit higher solubility but reduced metabolic stability.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-5(8)2-3-6-9-10-7(12)11(4)6/h2-3H,1H3,(H,10,12) |
InChI Key |
FCBUUCKGGJDVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NNC(=O)N12)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound. For example, 5-methyl-1H-pyrazole-3-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a brominated nitrile to form the triazole ring.
-
Bromination: : The bromination of the triazole ring is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
-
Cyclization to Form the Pyridine Ring: : The final step involves the cyclization of the triazole intermediate with an appropriate aldehyde or ketone to form the fused pyridine ring, resulting in the formation of 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atom in 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo nucleophilic substitution reactions, where the bromine is replaced by various nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the triazole or pyridine rings.
-
Cycloaddition Reactions: : The triazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition, to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide
Biological Activity
6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound characterized by a fused triazole and pyridine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is C7H6BrN3O, with a molecular weight of 228.05 g/mol. Its structure includes:
- Bromine atom at the 6-position.
- Methyl group at the 5-position.
- Carbonyl group at the 3-position.
This unique arrangement contributes to its reactivity and biological activity, making it a candidate for further pharmacological exploration .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives, including 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Mechanism of Action : The compound is believed to disrupt microtubule assembly at concentrations as low as 20 μM, indicating its potential as a microtubule-destabilizing agent. In particular, studies have shown that it can enhance caspase-3 activity significantly in breast cancer cells (MDA-MB-231), suggesting that it may trigger apoptotic pathways effectively .
| Compound | Concentration (μM) | Effect on Caspase-3 Activity |
|---|---|---|
| 6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 10 | Increased by 1.33–1.57 times |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of triazole structures exhibit selective activity against various pathogens. For instance, certain modifications to the triazole ring can enhance activity against Chlamydia species. The presence of electron-withdrawing groups has been shown to be crucial for activity in some derivatives .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves microwave-assisted methods that yield high purity and good yields. This eco-friendly approach allows for efficient production while minimizing environmental impact.
Structure-Activity Relationship
The biological activity of this compound is influenced by its structural components:
- Bromine Substitution : The bromine atom enhances nucleophilic substitution potential.
- Methyl Group Influence : The presence of the methyl group affects steric hindrance and electronic properties.
Comparative studies have shown that similar compounds lacking these substituents exhibit reduced biological activity due to less favorable binding interactions with target biomolecules .
Case Studies
Several case studies have documented the efficacy of 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one in various biological assays:
- Anticancer Efficacy : In vitro studies demonstrated significant inhibition of proliferation in multiple cancer cell lines with IC50 values indicating potent antiproliferative effects.
- Antimicrobial Testing : Derivatives were tested against a panel of bacterial strains and exhibited promising results against Gram-positive bacteria.
Scientific Research Applications
1. Anticancer Applications
The compound has shown promise as an anticancer agent through various studies that evaluate its cytotoxic effects on different cancer cell lines. For instance, a study involving derivatives of 5-bromo-pyrimidine demonstrated that certain synthesized compounds exhibited significant cytotoxic activity against several cancer cell lines, including HeLa (human cervix carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) cells. The results indicated that these compounds could potentially serve as effective alternatives to existing chemotherapy agents like Dasatinib .
2. Antimicrobial Activity
Research has also highlighted the antimicrobial properties of 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one. In vitro studies have shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The broth dilution method was employed to assess its efficacy against standard bacterial strains such as Staphylococcus aureus and Bacillus subtilis, revealing promising results for further development into antimicrobial therapies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison :
The bromine in 6-bromo-5-methyl-... may enhance oxidative stability compared to propargyloxy groups in azafenidin, but its lack of a phenyl ring likely limits herbicidal potency .
Kinase Inhibitors: GSK-3 and SCD Targets
- 8-Amino-triazolopyridinones (Chun et al., 2013): Substitution at C8 with amino groups achieves GSK-3β inhibition (IC₅₀ = 0.8–3.2 µM) via hydrogen bonding with kinase active sites .
- SCD inhibitors (Koltun & Zablocki, 2009): Alkyl/aryl groups at C7/C8 modulate Stearoyl-CoA desaturase (SCD) inhibition, critical for lipid metabolism .
Comparison :
| Compound | Key Substituents | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| 6-Bromo-5-methyl-... | Br (C6), CH₃ (C5) | Not tested | N/A | |
| 8-Amino derivative | NH₂ (C8) | GSK-3β | 0.8 µM | |
| SCD inhibitor (patent) | C7/C8 alkyl | SCD | 50–100 nM |
The bromine and methyl groups in 6-bromo-5-methyl-...
Receptor Ligands: 5-HT1A and Cannabinoid Targets
Comparison :
The rigid bromo-methyl substituents in 6-bromo-5-methyl-... may limit flexibility required for receptor binding, unlike trazodone’s extended side chain .
Antimalarial and Sulfonamide Derivatives
- 8-(Piperidin-1-ylsulfonyl)-triazolopyridinone (): Exhibits antimalarial activity (IC₅₀ = 1.2 µM) via sulfonamide-mediated enzyme inhibition .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one?
- Methodological Answer : The compound can be synthesized via cyclization strategies. For example, 5-exo-dig cyclization using Cu(I) catalysis under mild conditions (e.g., 80°C in THF) achieves yields of 72–85% for triazolopyridine cores . Phosphonates can be introduced via nucleophilic substitution at the triazole C-3 position using diethyl phosphite in the presence of NaH (65% yield) .
- Key Optimization Parameters :
- Catalyst choice (Cu(I) vs. Ag(I)) for regioselectivity.
- Solvent polarity (THF vs. DMF) to control reaction rate.
| Synthesis Method | Key Conditions | Yield | Reference |
|---|---|---|---|
| 5-exo-dig cyclization | Cu catalysis, 80°C, THF | 72–85% | |
| Phosphonate derivatization | NaH, THF, room temp | 65% |
Q. How should researchers characterize this compound to confirm its structure?
- Methodological Answer :
- X-ray crystallography resolves the bicyclic framework and substituent positions (e.g., CCDC 1876881 for analogous triazolopyridines) .
- 2D NMR (HSQC, HMBC) assigns Br and CH₃ groups by correlating ¹H-¹³C couplings. For example, the methyl group at C-5 shows a distinct triplet in ¹H NMR (δ 2.4 ppm) .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 256.9842 for C₇H₆BrN₃O).
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles.
- Step 1 : Validate purity via HPLC (≥98%) and elemental analysis.
- Step 2 : Replicate assays under standardized conditions (e.g., ATP concentration in kinase inhibition assays) .
- Step 3 : Use computational docking (e.g., AutoDock Vina) to model interactions with target kinases, identifying false positives from nonspecific binding .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace Br with other halogens (Cl, I) to assess steric/electronic effects on kinase binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., NO₂) at C-5 to enhance hydrogen bonding with kinase ATP pockets .
- Pharmacophore Mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical moieties (e.g., triazole N-2 for H-bond donation) .
| Modification Site | Functional Group | Observed Activity Change | Reference |
|---|---|---|---|
| C-6 (Br) | Cl | ↓ Potency (IC₅₀ 2.1 → 5.3 µM) | |
| C-5 (CH₃) | CF₃ | ↑ Selectivity (kinase A vs. B) |
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
- Part 1 : Measure logP (octanol-water) to predict bioaccumulation. For this compound, predicted logP = 1.9 (EPI Suite).
- Part 2 : Conduct Daphnia magna acute toxicity tests (LC₅₀) under OECD 202 guidelines.
- Part 3 : Use QSAR models (ECOSAR) to estimate chronic toxicity for regulatory risk assessment .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
- Methodological Answer :
- Factor 1 : Trace moisture in reactions involving NaH can reduce yields. Use rigorously dried THF and inert atmospheres .
- Factor 2 : Impurities in starting materials (e.g., 5-methylpyridin-2-amine) may form side products. Purify via column chromatography (SiO₂, hexane/EtOAc 3:1) before use .
Experimental Design for Pharmacological Studies
Q. What in vitro models are suitable for evaluating kinase inhibition?
- Methodological Answer :
- Primary Assay : Use ADP-Glo™ Kinase Assay for IC₅₀ determination against recombinant kinases (e.g., JAK2, EGFR).
- Counter-Screen : Test against off-target kinases (e.g., CDK2) to assess selectivity .
- Cellular Validation : Measure proliferation inhibition in Ba/F3 cells expressing constitutively active kinase mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
